2-methoxy-5-[5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazol-3-yl]phenol
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Overview
Description
- It plays a crucial role in the molecular structures of several therapeutically interesting drugs, including colchicine (an anti-gout agent), podophyllotoxin (used for treating external genital warts), and trimetrexate (a dihydrofolate reductase inhibitor).
- Additionally, TMP is present in drug candidates like combretastatin derivatives, potent microtubule-targeting agents .
TMP: is a six-membered electron-rich ring found in both natural products and synthetic compounds.
Preparation Methods
- The synthetic routes to prepare TMP involve specific reactions and conditions.
- Industrial production methods may vary, but researchers have explored various strategies to synthesize this compound.
Chemical Reactions Analysis
- TMP undergoes diverse reactions, including oxidation, reduction, and substitution.
- Common reagents and conditions used in these reactions depend on the specific transformation.
- Major products formed from these reactions contribute to TMP’s bioactivity and therapeutic potential.
Scientific Research Applications
Anti-Cancer Effects: TMP-bearing compounds inhibit tubulin, heat shock protein 90 (Hsp90), thioredoxin reductase (TrxR), histone lysine-specific demethylase 1 (HLSD1), activin receptor-like kinase-2 (ALK2), P-glycoprotein (P-gp), and platelet-derived growth factor receptor β.
Anti-Fungal and Anti-Bacterial Properties: Some TMP-based compounds exhibit promising activity against Helicobacter pylori, Mycobacterium tuberculosis, and other pathogens.
Antiviral Activity: TMP derivatives hold potential against viruses like HIV, hepatitis C, and influenza.
Anti-Parasitic Agents: TMP compounds are effective against Leishmania, Malaria, and Trypanosoma.
Other Therapeutic Properties: TMP is associated with anti-inflammatory, anti-Alzheimer, anti-depressant, and anti-migraine effects.
Mechanism of Action
- TMP’s effects involve interactions with specific molecular targets and pathways.
- Further research is needed to fully elucidate its precise mechanism of action.
Comparison with Similar Compounds
- TMP’s uniqueness lies in its pharmacophore properties.
- Similar compounds include colchicine, podophyllotoxin, and combretastatin derivatives.
Properties
Molecular Formula |
C18H19N3O5 |
---|---|
Molecular Weight |
357.4 g/mol |
IUPAC Name |
2-methoxy-5-[3-(3,4,5-trimethoxyphenyl)-1H-1,2,4-triazol-5-yl]phenol |
InChI |
InChI=1S/C18H19N3O5/c1-23-13-6-5-10(7-12(13)22)17-19-18(21-20-17)11-8-14(24-2)16(26-4)15(9-11)25-3/h5-9,22H,1-4H3,(H,19,20,21) |
InChI Key |
DCDLRJRHYVBDRR-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=NC(=NN2)C3=CC(=C(C(=C3)OC)OC)OC)O |
Origin of Product |
United States |
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